molecular formula C16H30N2O4 B12520589 1,4-Dioxa-8,17-diazacycloicosane-9,16-dione CAS No. 663171-14-0

1,4-Dioxa-8,17-diazacycloicosane-9,16-dione

Katalognummer: B12520589
CAS-Nummer: 663171-14-0
Molekulargewicht: 314.42 g/mol
InChI-Schlüssel: IXJFNFCOHFONNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxa-8,17-diazacycloicosane-9,16-dione is a heterocyclic compound with the molecular formula C16H30N2O4 It is known for its unique structure, which includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8,17-diazacycloicosane-9,16-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate diols and diamines in the presence of a dehydrating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxa-8,17-diazacycloicosane-9,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,4-Dioxa-8,17-diazacycloicosane-9,16-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,4-Dioxa-8,17-diazacycloicosane-9,16-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to form stable complexes makes it useful in drug delivery and as a catalyst in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dioxa-8,17-diazacycloicosane-9,16-dione is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

663171-14-0

Molekularformel

C16H30N2O4

Molekulargewicht

314.42 g/mol

IUPAC-Name

1,4-dioxa-8,17-diazacycloicosane-9,16-dione

InChI

InChI=1S/C16H30N2O4/c19-15-7-3-1-2-4-8-16(20)18-10-6-12-22-14-13-21-11-5-9-17-15/h1-14H2,(H,17,19)(H,18,20)

InChI-Schlüssel

IXJFNFCOHFONNV-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=O)NCCCOCCOCCCNC(=O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.